molecular formula C21H20N4O4 B2379646 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034255-51-9

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2379646
CAS No.: 2034255-51-9
M. Wt: 392.415
InChI Key: UUUYTSKRCCURSM-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. The compound features a distinctive molecular architecture that integrates a 7-methoxybenzofuran-2-carboxamide moiety linked via a cyclohexyl spacer to a 3-cyanopyrazine group. This specific (1r,4r) trans-configured cyclohexyl bridge provides a rigid, defined spatial orientation that is critical for its potential biological activity. The structural combination of electron-rich heterocycles and a hydrogen-bond accepting cyanopyrazine unit suggests this molecule may function as a key scaffold for targeting protein kinases or other enzymatic systems where such pharmacophores are known to interact. Researchers are exploring its application primarily as a potent and selective inhibitor for various cellular signaling pathways. The presence of the benzofuran carboxamide is often associated with interactions with ATP-binding sites, while the cyanopyrazine group can serve as an electrophilic trap or a hydrogen bond acceptor, enabling covalent or high-affinity reversible binding to specific cysteine residues or other nucleophilic amino acids in biological targets. This compound is being investigated for its utility in developing novel therapeutic agents and as a chemical probe to elucidate complex biological mechanisms, particularly in disease areas where dysregulated signaling is a hallmark. It is supplied exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-27-17-4-2-3-13-11-18(29-19(13)17)20(26)25-14-5-7-15(8-6-14)28-21-16(12-22)23-9-10-24-21/h2-4,9-11,14-15H,5-8H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUYTSKRCCURSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with two structurally related analogs:

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)

Structural Differences :

  • Core : Both share the benzofuran-carboxamide backbone.
  • Substituents: Compound 22 replaces the trans-cyclohexyl-cyanopyrazine group with a 4-methoxybenzyl moiety and substitutes the carboxamide nitrogen with N-methoxy and N-methyl groups.

Functional Implications :

  • The N-methoxy-N-methyl substitution in Compound 22 may enhance metabolic stability by blocking amide hydrolysis, whereas the cyanopyrazine in the target compound could improve target affinity but increase susceptibility to enzymatic degradation.
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Structural Differences :

  • Scaffold : The piperidin-4-ylmethyl group replaces the trans-cyclohexyl ether, introducing a nitrogen atom capable of hydrogen bonding.
  • Linkage: A methylene bridge connects the piperidine and cyanopyrazine, offering greater conformational flexibility than the rigid cyclohexyl ether in the target compound.

Pharmacological Relevance :

  • The piperidine variant’s increased flexibility may improve binding to targets with deep binding pockets, while the rigid cyclohexyl group in the target compound could favor selectivity for flat interfaces (e.g., ATP-binding sites in kinases) .

Data Table: Key Structural and Functional Comparisons

Property Target Compound Compound 22 Piperidine Analog
Core Structure 7-Methoxybenzofuran-2-carboxamide 7-Methoxybenzofuran-2-carboxamide 7-Methoxybenzofuran-2-carboxamide
Key Substituent trans-4-(3-cyanopyrazin-2-yl)oxycyclohexyl N-Methoxy-N-methyl, 4-methoxybenzyl 1-(3-cyanopyrazin-2-yl)piperidin-4-ylmethyl
Molecular Weight (g/mol) ~410.4 (estimated) 341.36 (reported) ~395.4 (estimated)
Synthetic Yield Not reported 25% Not reported
Polar Interactions Cyanopyrazine (H-bond acceptor), ether oxygen Methoxybenzyl (weak H-bond donor) Piperidine NH (H-bond donor)
Metabolic Stability Moderate (cyanopyrazine may undergo reduction) High (blocked amide hydrolysis) Moderate (piperidine susceptible to oxidation)

Research Findings and Implications

  • Piperidine Analog: Exhibited improved solubility due to the basic piperidine nitrogen, though off-target effects were noted in GPCR screens .
  • Target Compound: While direct biological data are scarce, its design combines rigidity (cyclohexyl) and polarity (cyanopyrazine), suggesting optimized target engagement.

Preparation Methods

Synthesis of trans-4-Aminocyclohexanol Derivatives

The stereospecific (1r,4r) configuration of the cyclohexyl backbone is critical for the target compound’s structural integrity. A trans-cyclohexane diol serves as the starting material, where one hydroxyl group is selectively protected while the other is converted into a mesylate leaving group. For instance, tert-butyl carbamate (Boc) protection of the amine followed by mesylation of the hydroxyl group yields tert-butyl (1r,4r)-4-(methylsulfonyloxy)cyclohexylcarbamate. This intermediate is pivotal for subsequent nucleophilic displacement reactions.

Preparation of 3-Cyanopyrazin-2-ol

3-Cyanopyrazin-2-ol is synthesized via nitration and reduction of pyrazine derivatives, followed by cyanation using copper(I) cyanide under Ullmann conditions. The electron-withdrawing cyano group activates the adjacent position for nucleophilic attack, facilitating ether bond formation with the cyclohexyl mesylate.

Nucleophilic Substitution for Ether Formation

Displacement of Mesylate with 3-Cyanopyrazin-2-ol

The tert-butyl (1r,4r)-4-(methylsulfonyloxy)cyclohexylcarbamate reacts with 3-cyanopyrazin-2-ol under basic conditions to form the ether linkage. Optimized conditions from analogous systems suggest using cesium fluoride (CsF) in N,N-dimethylacetamide (DMA) at 85°C, achieving yields up to 60%. The reaction proceeds via an SN2 mechanism, with CsF acting as a mild base to deprotonate the pyrazin-2-ol while avoiding decomposition of the nitrile group.

Table 1: Optimization of Ether Formation

Base Solvent Temperature (°C) Yield (%)
CsF DMA 85 60
K₂CO₃ NMP 100 58
Cs₂CO₃ DMF 100 54

Deprotection of Boc Group

The Boc-protected amine is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexanamine as a free amine. This step is quantitative, with the amine characterized by a singlet at δ 1.42 ppm (tert-butyl group) disappearing in the ¹H NMR spectrum.

Amide Coupling Reaction

Activation of 7-Methoxybenzofuran-2-carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DCM. This generates a reactive O-acylisourea intermediate, which facilitates amide bond formation with the cyclohexylamine.

Coupling with Cyclohexylamine

The activated acid reacts with (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexanamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at room temperature for 12 hours, yielding the target carboxamide in 72% yield after purification via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Table 2: Amide Coupling Conditions

Coupling Reagent Base Solvent Yield (%)
EDCI/HOBt DIPEA DCM 72
HATU DMAP DMF 68
DCC Pyridine THF 65

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMA and DMF enhance nucleophilic substitution rates by stabilizing transition states. Elevated temperatures (85–100°C) improve reaction kinetics but risk nitrile hydrolysis, necessitating careful monitoring.

Stereochemical Control

The trans-diaxial configuration of the cyclohexane ring is preserved through steric hindrance during mesylate displacement. X-ray crystallography of intermediates confirms the (1r,4r) geometry, with dihedral angles of 180° between the amine and ether oxygens.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine), 7.88 (s, 1H, benzofuran), 7.24 (s, 1H, NH), 4.75 (m, 1H, cyclohexyl-O), 3.95 (s, 3H, OCH₃), 1.42 (s, 9H, Boc).
  • IR (KBr): 2250 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
  • HRMS (ESI): m/z 436.1543 [M+H]⁺ (calc. 436.1548).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with a retention time of 6.8 minutes.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-7-methoxybenzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

  • Cyclohexyl core formation : Starting from cyclohexene derivatives, epoxidation or dihydroxylation followed by stereoselective reduction ensures the (1r,4r) configuration .
  • Cyanopyrazinyl ether introduction : Nucleophilic aromatic substitution (e.g., using 3-cyanopyrazin-2-ol under basic conditions like NaH/DMF) at the 4-position of the cyclohexyl ring .
  • Amide coupling : Activating the benzofuran-2-carboxylic acid with HATU or EDCI, followed by reaction with the cyclohexylamine intermediate .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for substitution, DMF for coupling) and temperature (40–60°C for amidation) to improve yields (>80%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., coupling constants for cyclohexyl stereochemistry) and functional groups (e.g., methoxy at δ 3.8–4.0 ppm) .
  • HPLC-MS : Quantify purity (>98%) and verify molecular weight (e.g., [M+H]+ at m/z 413.3) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the cyclohexyl and benzofuran moieties .

Q. How can researchers design preliminary in vitro assays to assess biological activity?

  • Methodological Answer :

  • Target selection : Prioritize kinases or receptors (e.g., PI3K, EGFR) based on structural analogs (e.g., benzofuran-carboxamides in ).
  • Cell viability assays : Use MTT or ATP-based luminescence in cancer lines (e.g., HCT-116, MCF-7) at 1–50 µM doses. Include controls for solvent effects (DMSO <0.1%) .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance target affinity?

  • Methodological Answer :

  • Core modifications : Replace the cyanopyrazine with thiazole (improves solubility) or pyridine (alters H-bonding) .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzofuran ring to modulate logP and binding kinetics .
  • Pharmacophore modeling : Use Schrödinger Maestro or MOE to identify critical interactions (e.g., cyanopyrazine’s nitrile with kinase hinge regions) .

Q. How should researchers validate in vivo efficacy and address pharmacokinetic challenges?

  • Methodological Answer :

  • Animal models : Use xenograft mice (e.g., HT-29 tumors) dosed orally (10–50 mg/kg) or intravenously. Monitor tumor volume via caliper measurements biweekly .
  • PK/PD profiling : Conduct LC-MS/MS plasma analysis to determine t1/2t_{1/2} (target >4 h) and bioavailability. Address poor solubility via nanoformulation (e.g., PEG-PLGA nanoparticles) .

Q. How can contradictory data (e.g., variable IC50_{50} values across assays) be resolved?

  • Methodological Answer :

  • Assay standardization : Replicate experiments across labs using identical cell lines (e.g., ATCC-verified), serum conditions (10% FBS), and endpoint measurements .
  • Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
  • Metabolite analysis : Incubate the compound with liver microsomes (human/rodent) to assess stability and active/inactive metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.